

# Spectroscopic Profile of 4-Chloroquinazoline-6-carbonitrile: A Technical Guide

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## Compound of Interest

Compound Name: 4-Chloroquinazoline-6-carbonitrile

Cat. No.: B189361

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-chloroquinazoline-6-carbonitrile**. Due to the limited availability of experimentally derived spectra in publicly accessible databases, this document presents a combination of theoretical data and expected values derived from analogous compounds. The information herein is intended to support research and development activities by providing a foundational understanding of the compound's spectroscopic characteristics.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **4-chloroquinazoline-6-carbonitrile**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Specific experimental NMR data for **4-chloroquinazoline-6-carbonitrile** is not readily available. The following tables provide predicted chemical shifts based on the analysis of structurally similar quinazoline derivatives.

Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data

| Protons | Chemical Shift ( $\delta$ , ppm) Range | Multiplicity             | Notes  |
|---------|--|--------------------------|--|
| H-2     | 8.8 - 9.2                              | Singlet (s)              | The proton at position 2 is expected to be a singlet in the downfield region due to the deshielding effect of the adjacent nitrogen atoms. |
| H-5     | 8.3 - 8.6                              | Doublet (d)              | This proton is part of the benzene ring and is expected to show a small coupling constant.   |
| H-7     | 7.9 - 8.2                              | Doublet of doublets (dd) | This proton will be split by both H-5 and H-8.   |
| H-8     | 7.7 - 8.0                              | Doublet (d)              | This proton will show coupling to H-7.   |

Table 2: Predicted  $^{13}\text{C}$  NMR Spectroscopic Data

| Carbon Atom   | Chemical Shift ( $\delta$ , ppm)<br>Range | Notes   |
|---------------|---|---|
| C-2           | 150 - 155                                 | The chemical shift is influenced by the two adjacent nitrogen atoms.            |
| C-4           | 160 - 165                                 | The carbon bearing the chlorine atom is expected to be significantly downfield. |
| C-4a          | 150 - 155                                 | A quaternary carbon in the heterocyclic ring.                                   |
| C-5           | 128 - 132                                 | Aromatic carbon.  |
| C-6           | 110 - 115                                 | The carbon attached to the electron-withdrawing nitrile group.                  |
| C-7           | 135 - 140                                 | Aromatic carbon.  |
| C-8           | 125 - 130                                 | Aromatic carbon.  |
| C-8a          | 145 - 150                                 | A quaternary carbon at the ring junction.                                       |
| -C $\equiv$ N | 115 - 120                                 | The carbon of the nitrile group.  |

## Infrared (IR) Spectroscopy

Note: An experimental IR spectrum for **4-chloroquinazoline-6-carbonitrile** is not available. The table below lists the expected characteristic absorption bands based on its functional groups.

Table 3: Expected Infrared (IR) Absorption Bands

| Functional Group       | Wavenumber (cm <sup>-1</sup> ) Range | Intensity        | Vibration  |
|------------------------|--------------------------------------|------------------|------------|
| C≡N (Nitrile)          | 2220 - 2240                          | Medium to Strong | Stretching |
| C=N (Quinazoline ring) | 1610 - 1630                          | Medium           | Stretching |
| C=C (Aromatic)         | 1450 - 1600                          | Medium to Weak   | Stretching |
| C-Cl (Chloro)          | 700 - 850                            | Strong           | Stretching |
| C-H (Aromatic)         | 3000 - 3100                          | Medium to Weak   | Stretching |

## Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

| Parameter                     | Value  | Source      |
|-------------------------------|--|-------------|
| Molecular Formula             | C <sub>9</sub> H <sub>4</sub> ClN <sub>3</sub> | PubChem[1]  |
| Molecular Weight              | 189.60 g/mol                                   | PubChem[1]  |
| Exact Mass                    | 189.0093748 Da                                 | PubChem[1]  |
| Predicted [M+H] <sup>+</sup>  | 190.01665                                      | PubChemLite |
| Predicted [M+Na] <sup>+</sup> | 211.99859                                      | PubChemLite |

Note: An experimental mass spectrum detailing the fragmentation pattern is not currently available in public databases.

## Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain <sup>1</sup>H and <sup>13</sup>C NMR spectra for structural elucidation.

#### Procedure:

- **Sample Preparation:** Approximately 5-10 mg of **4-chloroquinazoline-6-carbonitrile** is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>) in a clean, dry NMR tube.
- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.
- **<sup>1</sup>H NMR Acquisition:**
  - The spectrometer is tuned and locked to the deuterium signal of the solvent.
  - Shimming is performed to optimize the magnetic field homogeneity.
  - A standard one-pulse <sup>1</sup>H NMR experiment is run.
  - Typically, 16 to 64 scans are acquired to ensure a good signal-to-noise ratio.
  - The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
- **<sup>13</sup>C NMR Acquisition:**
  - A proton-decoupled <sup>13</sup>C NMR experiment is performed.
  - A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of <sup>13</sup>C.
  - The spectral width is set to encompass the expected carbon chemical shifts (e.g., 0-180 ppm).
- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure:

- Sample Preparation (Attenuated Total Reflectance - ATR):
  - A small amount of the solid **4-chloroquinazoline-6-carbonitrile** is placed directly onto the ATR crystal.
  - Pressure is applied using a press to ensure good contact between the sample and the crystal.
- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
- Data Acquisition:
  - A background spectrum of the empty ATR crystal is recorded.
  - The sample spectrum is then recorded.
  - Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
  - The spectrum is recorded in the mid-IR range (e.g., 4000-400  $\text{cm}^{-1}$ ).
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

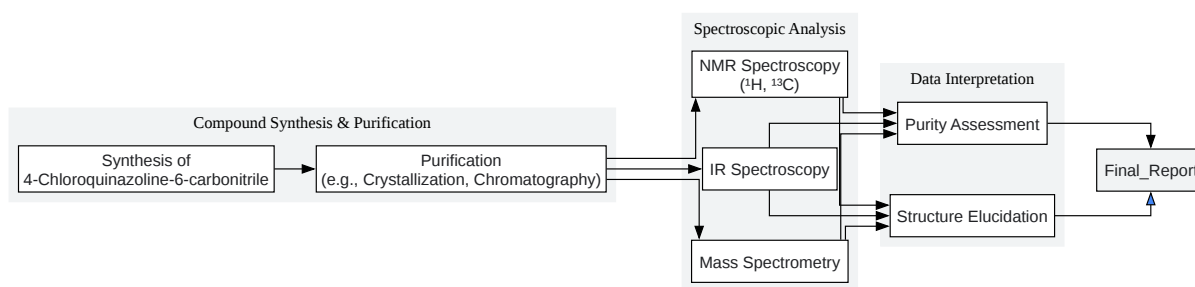
Procedure:

- Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
- Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source is typically used.

- Data Acquisition:
  - The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.
  - The mass spectrometer is operated in positive ion mode to detect protonated molecules ( $[M+H]^+$ ) and other adducts.
  - A full scan mass spectrum is acquired over a relevant  $m/z$  range (e.g., 50-500).
  - For fragmentation analysis (MS/MS), the precursor ion corresponding to  $[M+H]^+$  is selected and subjected to collision-induced dissociation (CID).
- Data Processing: The acquired mass spectra are analyzed to determine the accurate mass of the molecular ion and to identify the  $m/z$  values of the fragment ions.

## Workflow and Pathway Diagrams

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-chloroquinazoline-6-carbonitrile**.



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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

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## References

- 1. 4-Chloroquinazoline-6-carbonitrile | C<sub>9</sub>H<sub>4</sub>CIN<sub>3</sub> | CID 10012727 - PubChem [pubchem.ncbi.nlm.nih.gov]
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